molecular formula C62H111N11O13 B1668695 Antibiótico 1907-VIII CAS No. 76600-38-9

Antibiótico 1907-VIII

Número de catálogo: B1668695
Número CAS: 76600-38-9
Peso molecular: 1218.6 g/mol
Clave InChI: FOAIGCPESMNWQP-TXVCAPCZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aplicaciones Científicas De Investigación

La Leucinostatina A tiene una amplia gama de aplicaciones de investigación científica:

Análisis Bioquímico

Biochemical Properties

It is known that it is a peptide antibiotic, consisting of several amino acids, a methylamine, and a fatty acid The specific enzymes, proteins, and other biomolecules that “Paecilotoxin A” interacts with are yet to be identified

Cellular Effects

It has been found to exhibit antimicrobial activity against bacteria and fungi , suggesting that it may influence cell function by disrupting cellular processes in these organisms. The specific impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and possible enzyme inhibition or activation

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis total de Leucinostatina A implica varios procesos catalíticos asimétricos. Estos incluyen una reacción de nitroaldol, una reacción de tioamida-aldol, una reacción tipo Strecker y la alcohólisis del anhídrido 3-metilglutárico . La síntesis es compleja y requiere un control cuidadoso de las condiciones de reacción para asegurar la correcta estereoquímica del producto final.

Métodos de producción industrial: La Leucinostatina A se produce principalmente mediante fermentación utilizando el hongo Purpureocillium lilacinum. La producción se puede mejorar sobreexpresando factores de transcripción específicos, como lcsF, que aumenta el rendimiento de Leucinostatina A y B en 1,5 veces en comparación con el tipo salvaje .

Análisis De Reacciones Químicas

Tipos de reacciones: La Leucinostatina A experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto a fin de mejorar su actividad biológica o para estudiar sus relaciones estructura-actividad.

Reactivos y condiciones comunes:

    Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

    Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean normalmente.

    Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como la azida de sodio o el cianuro de potasio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir análogos desoxigenados.

Actividad Biológica

Leucinostatin A is a peptide antibiotic produced by certain fungi, particularly from the genera Ophiocordyceps and Purpureocillium. This compound has garnered attention due to its potent biological activities, particularly against protozoan parasites, cancer cells, and various bacterial and fungal pathogens. This article delves into the biological activity of Leucinostatin A, summarizing key research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

Leucinostatin A is characterized as a peptaibiotic, a class of peptides that often exhibit unique structural features such as a high proportion of unnatural amino acids. The structure of Leucinostatin A facilitates its interaction with biological membranes, leading to destabilization effects that contribute to its broad-spectrum antimicrobial activity. Specifically, it has been shown to inhibit ATP synthesis in mitochondria and disrupt various phosphorylation pathways in cells .

Antiparasitic Activity

Leucinostatin A has demonstrated significant activity against protozoan parasites, particularly Trypanosoma brucei, the causative agent of human African trypanosomiasis. In vitro studies have shown an IC50 value of approximately 2.8 nM against T. brucei, indicating its potency as an antiprotozoal agent . Furthermore, it has been noted for its ability to inhibit Plasmodium falciparum, the parasite responsible for malaria, with an IC50 ranging from 0.4 to 0.9 nM .

Table 1: Antiparasitic Activity of Leucinostatin A

ParasiteIC50 (nM)
Trypanosoma brucei2.8
Plasmodium falciparum0.4 - 0.9

Anticancer Properties

Leucinostatin A also exhibits anticancer properties. Studies have indicated that it can suppress prostate cancer cell growth in co-culture systems involving prostate stromal cells, which typically promote tumor growth through insulin-like growth factor I signaling . Additionally, it has been observed to selectively inhibit mTORC1 signaling in triple-negative breast cancer cell lines, demonstrating potential as a therapeutic agent against this aggressive cancer subtype .

Case Study: Prostate Cancer

In a coculture system involving DU-145 human prostate cancer cells:

  • Observation : Leucinostatin A significantly suppressed cell proliferation.
  • Mechanism : The inhibition was linked to the disruption of insulin-like growth factor I signaling pathways.

Antimicrobial Activity

Leucinostatin A has broad-spectrum antimicrobial activity against various bacteria and fungi. Its efficacy is attributed to its ability to disrupt cell membranes and inhibit mitochondrial respiration. Research indicates that Leucinostatin A exhibits potent activity against strains such as Phytophthora infestans and other pathogenic fungi .

Table 2: Antimicrobial Efficacy of Leucinostatin A

PathogenIC50 (µg/ml)
Phytophthora infestans0.5
Escherichia coli0.5
Staphylococcus aureus0.5

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have elucidated critical aspects of Leucinostatin A's functionality. Modifications in its chemical structure can significantly affect its bioactivity:

  • N-terminal acyl group : Essential for activity; modifications can lead to drastic reductions in potency.
  • Alanine scanning : Identified key residues whose substitutions impact biological activity.

Key Findings from SAR Studies

  • Replacement of hydroxyleucine at position 7 with leucine maintained activity.
  • Substituting the unsaturated acyl chain with acetyl resulted in a significant loss of affinity (up to 1000-fold decrease) .

Propiedades

IUPAC Name

(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O13/c1-21-38(9)23-24-49(77)73-33-40(11)31-47(73)55(82)66-46(30-39(10)29-43(75)32-42(74)22-2)53(80)68-50(51(78)37(7)8)56(83)70-61(15,16)58(85)67-44(27-35(3)4)52(79)65-45(28-36(5)6)54(81)69-62(17,18)59(86)71-60(13,14)57(84)63-26-25-48(76)64-41(12)34-72(19)20/h23-24,35-41,43-47,50-51,75,78H,21-22,25-34H2,1-20H3,(H,63,84)(H,64,76)(H,65,79)(H,66,82)(H,67,85)(H,68,80)(H,69,81)(H,70,83)(H,71,86)/b24-23+/t38-,39+,40-,41-,43-,44-,45-,46-,47-,50-,51+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAIGCPESMNWQP-TXVCAPCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)/C=C/C(=O)N1C[C@H](C[C@H]1C(=O)N[C@@H](C[C@H](C)C[C@@H](CC(=O)CC)O)C(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)N[C@@H](C)CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345681
Record name Leucinostatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1218.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76600-38-9
Record name Leucinostatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leucinostatin A
Reactant of Route 2
Reactant of Route 2
Leucinostatin A
Reactant of Route 3
Reactant of Route 3
Leucinostatin A
Reactant of Route 4
Reactant of Route 4
Leucinostatin A
Reactant of Route 5
Reactant of Route 5
Leucinostatin A
Reactant of Route 6
Reactant of Route 6
Leucinostatin A
Customer
Q & A

Q1: How do the metabolites of Purpureocillium lilacinum affect insects?

A1: Research suggests that P. lilacinum metabolites can have larvicidal activity against mosquitoes like Anopheles stephensi and Culex quinquefasciatus []. This effect is likely due to the presence of bioinsecticidal molecules such as paecilotoxins and dipliconic acid in the fungal metabolites []. These molecules may disrupt various physiological processes in the insect larvae, ultimately leading to their death.

Q2: Are there differences in the susceptibility of different insect species and developmental stages to P. lilacinum metabolites?

A2: Yes, studies indicate variations in susceptibility. For instance, early instar larvae of both Anopheles stephensi and Culex quinquefasciatus showed higher vulnerability to the fungal metabolites compared to later instars []. This difference could be due to factors like differences in the larval cuticle structure or detoxification mechanisms across developmental stages.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.